molecular formula C17H15NO2 B2772069 (R)-4-hydroxy-N,N-diphenylpent-2-ynamide CAS No. 899809-61-1

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Cat. No.: B2772069
CAS No.: 899809-61-1
M. Wt: 265.312
InChI Key: YGFCFRBHEOHPJI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide, also known as (R)-DPPA, is a synthetic compound with a wide range of applications in scientific research. It is a structural analog of the neurotransmitter dopamine, and is commonly used in laboratory experiments as a ligand for binding to dopamine receptors. (R)-DPPA has been used in a variety of studies, ranging from neurological research to drug development. In

Scientific Research Applications

  • Synthesis and Reactivity : The compound has been used in the synthesis and study of reactivity of related chemical structures. For example, Himbert, Henn, and Hoge (1980) discussed the synthesis and reactivity of related compounds, highlighting their utility in organic chemistry (Himbert, Henn, & Hoge, 1980).

  • Pharmacological Applications : Some derivatives of this compound have been explored for their pharmacological potential. Saku et al. (2012) developed novel derivatives for targeting the TRPV1 receptor, which is significant in the study of neuropathic pain (Saku et al., 2012).

  • Structural Analysis : The structural characteristics of similar compounds have been analyzed in-depth. Borbulevych et al. (1999) examined the structure of a closely related compound, providing insights into molecular interactions and structural behavior (Borbulevych et al., 1999).

  • Radioligand Development : Keller et al. (2008) synthesized a radioligand derived from a similar structure, illustrating the compound’s utility in developing tools for receptor binding studies (Keller et al., 2008).

  • Chemical Reactions and Synthesis : Xu et al. (2015) developed metal-free reactions for ynamides, demonstrating efficient synthesis of related compounds with potential pharmaceutical applications (Xu et al., 2015).

  • Antioxidant and Corrosion Inhibition Properties : Momin et al. (2016) investigated derivatives for their antioxidant properties and corrosion inhibition potential, indicating the compound's utility in material science and biochemistry (Momin et al., 2016).

Properties

IUPAC Name

(4R)-4-hydroxy-N,N-diphenylpent-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFCFRBHEOHPJI-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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